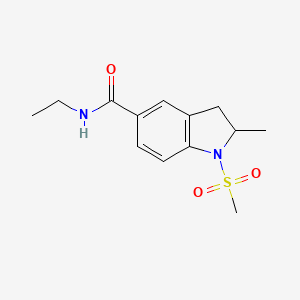

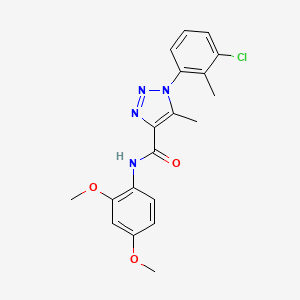

![molecular formula C21H23FN6O B4626379 N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)

N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidine and purine derivatives involves complex reactions including alkylation and condensation steps. For instance, the novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were obtained through alkylation with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate, showcasing the intricate steps involved in synthesizing complex molecules incorporating cyclopropane rings and pyrimidine units (Cetina et al., 2004).

Molecular Structure Analysis

The structural analysis of such compounds often involves X-ray crystallography, revealing the arrangement of atoms within the molecule and their spatial configuration. For example, the crystal structure analysis of pyrimidine derivatives has shown that the cyclopropane rings possess a Z-configuration, with the carbonyl oxygen adopting a synperiplanar conformation with respect to the cyclopropane ring, highlighting the complexity and specificity of molecular structures in these compounds (Cetina et al., 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of such molecules can vary widely depending on their specific functional groups and structural features. For example, the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of dimedone and other compounds leads to the formation of pyrimidine-5-carboxamide derivatives, showcasing the diverse chemical reactivity of molecules containing pyrimidine units (Доценко et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular configuration. Studies involving X-ray crystallography provide detailed insights into the crystalline structures, which in turn helps in understanding the physical properties of these compounds. For example, analysis of substituted pyrimidinones revealed the non-planarity of pyrimidine rings and the impact of supramolecular aggregation on their physical properties (Trilleras et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Anticancer and Antimicrobial Activity : A study describes the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with a substituted 2-amino pyrimidine moiety. These compounds showed significant anticancer activity against HeLa, HepG2, and MCF-7 cancer cells, with some molecules exhibiting more than 70% growth inhibition. Additionally, compounds containing fluoro/chloro groups demonstrated potent antimicrobial activity, while showing negligible toxicity to benign Vero cells (Gokhale, Dalimba, & Kumsi, 2017).

Heterocyclic Synthesis : The facile synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones through condensation reactions offers insights into the chemical behavior of pyrimidine derivatives. This synthesis pathway may provide a foundation for the development of new compounds with potential scientific applications (Beck & Gajewski, 1976).

Novel Pyrazolopyrimidines Derivatives : A series of novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were screened against HCT-116 and MCF-7 cancer cell lines, showing potential as therapeutic agents (Rahmouni et al., 2016).

Enaminones in Antitumor and Antimicrobial Synthesis : Enaminones were used as building blocks for the synthesis of substituted pyrazoles, displaying antitumor and antimicrobial activities. This study highlights the versatility of enaminones in synthesizing biologically active compounds (Riyadh, 2011).

Antioxidant Agents : The synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives was explored for their antioxidant properties. These findings contribute to the development of new antioxidant agents with potential health benefits (Vartale, Halikar, Pawar, & Tawde, 2016).

Eigenschaften

IUPAC Name |

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O/c1-12-9-13(2)26-21(25-12)28-20(27-19(29)14-3-4-14)23-8-7-15-11-24-18-6-5-16(22)10-17(15)18/h5-6,9-11,14,24H,3-4,7-8H2,1-2H3,(H2,23,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEOXTGADAMNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)

![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)

![N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)

![N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)

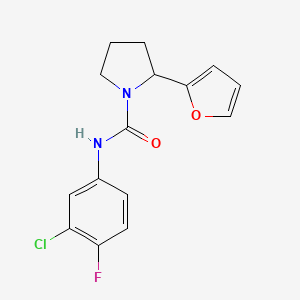

![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)